molecular formula C14H17F2N3O B11735631 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11735631
M. Wt: 281.30 g/mol
InChI Key: HWJMSFYCVCVYRO-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluoromethyl group, an ethoxyphenyl group, and a methyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves several steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzylamine, 3-methyl-1H-pyrazole, and difluoromethylating agents.

    Synthetic Route:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of catalysts or specific solvents to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the reaction conditions, scaling up the synthesis, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group or the ethoxyphenyl group can be replaced by other substituents using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate in the treatment of various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

    Biological Effects: The specific biological effects depend on the molecular targets and pathways involved, leading to potential therapeutic benefits.

Comparison with Similar Compounds

1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds:

    Similar Compounds:

    Uniqueness: The presence of both the difluoromethyl group and the ethoxyphenyl group in the same molecule makes it unique, potentially leading to distinct biological activities and applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17F2N3O

Molecular Weight

281.30 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H17F2N3O/c1-3-20-12-6-4-11(5-7-12)8-17-13-9-19(14(15)16)18-10(13)2/h4-7,9,14,17H,3,8H2,1-2H3

InChI Key

HWJMSFYCVCVYRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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